N1-(3-(benzofuran-2-yl)propyl)-N2-(m-tolyl)oxalamide
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Overview
Description
N1-(3-(benzofuran-2-yl)propyl)-N2-(m-tolyl)oxalamide is a synthetic organic compound characterized by the presence of a benzofuran moiety, a propyl chain, and an oxalamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-(benzofuran-2-yl)propyl)-N2-(m-tolyl)oxalamide typically involves the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Attachment of the Propyl Chain: The benzofuran derivative is then reacted with a propyl halide in the presence of a base such as potassium carbonate to form the 3-(benzofuran-2-yl)propyl intermediate.
Oxalamide Formation: The final step involves the reaction of the 3-(benzofuran-2-yl)propyl intermediate with m-tolyl isocyanate under controlled conditions to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N1-(3-(benzofuran-2-yl)propyl)-N2-(m-tolyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2-carboxylic acid derivatives.
Reduction: The oxalamide group can be reduced to form corresponding amines.
Substitution: The propyl chain can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Benzofuran-2-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
N1-(3-(benzofuran-2-yl)propyl)-N2-(m-tolyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-(3-(benzofuran-2-yl)propyl)-N2-(m-tolyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran moiety may interact with hydrophobic pockets, while the oxalamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(benzofuran-2-yl)propyl)-1-(m-tolyl)methanesulfonamide
- N-(3-(benzofuran-2-yl)propyl)-2-(m-tolyl)acetamide
- N-(3-(benzofuran-2-yl)propyl)methanesulfonamide
Uniqueness
N1-(3-(benzofuran-2-yl)propyl)-N2-(m-tolyl)oxalamide is unique due to its specific oxalamide linkage, which imparts distinct chemical and biological properties. This compound’s ability to form stable hydrogen bonds and interact with specific molecular targets sets it apart from other similar compounds.
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]-N'-(3-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-14-6-4-8-16(12-14)22-20(24)19(23)21-11-5-9-17-13-15-7-2-3-10-18(15)25-17/h2-4,6-8,10,12-13H,5,9,11H2,1H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDKXWJDHFISDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCCCC2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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